Anti-SARS-CoV-2 Variant Activity: 2-Aminocyclobutanone Derivatives Show 10–20× Higher Potency Against Delta and Omicron vs. Wild-Type
In a direct antiviral screening study, a library of N-functionalized 2-aminocyclobutanone derivatives showed 10–20× higher anti-SARS-CoV-2 activity against Delta and Omicron BA.1 variants relative to wild-type SARS-CoV-2 in Vero E6 cell-based assays [1]. This inverted variant susceptibility profile contrasts sharply with conventional antiviral agents, which typically exhibit lower activities against variants. Molecular docking and dynamics simulations confirmed direct binding to the SARS-CoV-2 Nsp13 helicase, a target with relatively few known inhibitors [2].
| Evidence Dimension | Fold change in antiviral activity against later SARS-CoV-2 variants (Delta and Omicron BA.1) vs. wild-type virus |
|---|---|
| Target Compound Data | 10–20× higher activity against Delta and Omicron variants compared to wild-type SARS-CoV-2 |
| Comparator Or Baseline | Wild-type SARS-CoV-2 in the same Vero E6 cell-based antiviral assay |
| Quantified Difference | 10- to 20-fold increase in activity against variants relative to wild-type |
| Conditions | Vero E6 cell-based antiviral assay; tested against wild-type SARS-CoV-2, Delta, and Omicron BA.1 variants |
Why This Matters
This anti-variant activity profile is pharmacologically inverted relative to standard-of-care antivirals; for procurement decisions in pandemic-preparedness antiviral programs, this uniquely positions 2-aminocyclobutanone derivatives as a scaffold that does not lose—but gains—potency against immune-evasive variants.
- [1] Mohammad TSH, Gupta Y, Reidl CT, Nicolaescu V, Gula H, Durvasula R, Kempaiah P, Becker DP. In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity. International Journal of Molecular Sciences. 2023;24(6):5120. doi:10.3390/ijms24065120. View Source
- [2] Mohammad TSH, Gupta Y, Reidl CT, Nicolaescu V, Gula H, Durvasula R, Kempaiah P, Becker DP. In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity. International Journal of Molecular Sciences. 2023;24(6):5120. doi:10.3390/ijms24065120. View Source
